2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its potent antitumor activity and role in senescent cell removal.
2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Evaluated for its urease inhibitory activity.
Uniqueness
2-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID stands out due to its unique structure, which combines a thiadiazole ring with a cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O3S |
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Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3S/c1-2-9-14-15-12(19-9)13-10(16)7-5-3-4-6-8(7)11(17)18/h7-8H,2-6H2,1H3,(H,17,18)(H,13,15,16) |
InChI Key |
CKMIXKHBRZHWHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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